
Diethanolamine borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine borate is synthesized by reacting diethanolamine with boric acid. The reaction typically occurs at elevated temperatures, often around the boiling point of toluene. The molar ratio of diethanolamine to boric acid is usually 1:1.4, and the reaction is carried out at temperatures ranging from 170°C to 180°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the polycondensation of fatty acids (such as stearic acid or oleic acid), diethanolamine, and boric acid. This process is conducted at high temperatures to ensure complete reaction and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur with other chemical reagents, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various organic compounds. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different borate esters, while substitution reactions can lead to the formation of new borate derivatives .
Scientific Research Applications
Diethanolamine borate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which this compound is used .
Comparison with Similar Compounds
Borate Esters: These compounds share similar properties with this compound and are used in similar applications.
Uniqueness: this compound is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties and applications. Its ability to act as a corrosion inhibitor, flame retardant, and lubricant additive sets it apart from other similar compounds .
Properties
CAS No. |
68425-66-1 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















